Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

Antimalarial Plasmodium falciparum Quinoline scaffold

Researchers developing antimalarial bisquinoline hybrids or kinase inhibitor libraries face scaffold diversity gaps. This 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate bridges that gap as a dual-pharmacophore building block. • Dual VEGFR-II/quinoline-carboxylate pharmacophore-maximizes screening efficiency per compound • 3-COOEt & 6-OCH₃ synthetic handles unavailable in parent scaffold (CAS 837-52-5) • Parent scaffold IC₅₀: D10=1.18 μM, K1=0.97 μM vs. P. falciparum • For non-human research only; in stock for immediate global shipping

Molecular Formula C17H20ClN3O3
Molecular Weight 349.8 g/mol
Cat. No. B12111350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate
Molecular FormulaC17H20ClN3O3
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)N3CCNCC3
InChIInChI=1S/C17H20ClN3O3/c1-3-24-17(22)12-10-20-14-9-13(18)15(23-2)8-11(14)16(12)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3
InChIKeyXEPYRELVJANWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate – Identity & Scaffold Context


Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate (CAS 2025360-90-9; synonym CAS 1315376-32-9; molecular formula C₁₇H₂₀ClN₃O₃; MW 349.8 g/mol) is a synthetic quinoline-3-carboxylate ester derivative featuring a 7-chloro substituent, a 6-methoxy group, and a free piperazine ring at position 4 . It belongs to the pharmacologically significant 7-chloro-4-(piperazin-1-yl)quinoline scaffold family, which has been comprehensively reviewed for antimalarial, anticancer, anti-HIV, sirtuin-inhibitory, and serotonin-antagonist activities [1]. The compound is currently catalogued by multiple chemical suppliers as a screening compound for non-human research use and is not approved for therapeutic or veterinary applications . Of note, CAS 2025360-90-9 is also associated in certain databases with R-Azasetron (a 5-HT₃ antagonist antiemetic), which may cause procurement ambiguity; verification via molecular formula and IUPAC name is recommended when ordering [2].

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate – Generic Substitution Limitations


Within the 4-(piperazin-1-yl)quinoline-3-carboxylate chemical series, subtle variations in the position and identity of substituents generate widely divergent pharmacological profiles. The 7-chloro-6-methoxy-3-carboxylate ester configuration is structurally distinct from positional isomers such as the 5-chloro-8-methoxy variant (CAS 1315374-43-6), which shifts both the chloro and methoxy groups to different ring positions, altering electronic distribution, steric accessibility, and target-binding geometry [1]. The parent 7-chloro-4-(piperazin-1-yl)quinoline scaffold (CAS 837-52-5) lacks both the 6-methoxy and 3-carboxylate ester functionalities, resulting in a fundamentally different physicochemical profile: removal of the ester reduces H-bond acceptor count from 6 to 3 and lowers molecular weight from 349.8 to 247.7 g/mol . The 6-ethyl analog (CAS 1279210-14-8) replaces the electron-donating methoxy with a lipophilic ethyl group, while the 6-methyl-8-methoxy analog (CAS 1956335-47-9) repositions the methoxy to the 8-position and substitutes chlorine with methyl at position 7 . In the quinoline-3-carboxylate antiproliferative series, SAR studies have demonstrated that even minor substituent changes can result in >10-fold differences in IC₅₀ against cancer cell lines, underscoring that these compounds cannot be treated as interchangeable [2].

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate – Comparator Evidence for Procurement


Antimalarial Activity of Parent Scaffold

The parent scaffold 7-chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) exhibits confirmed antimalarial activity against the chloroquine-sensitive D10 strain (IC₅₀ = 1.18 μM) and the chloroquine-resistant K1 strain (IC₅₀ = 0.97 μM) of Plasmodium falciparum . The target compound (CAS 2025360-90-9) retains the critical 7-chloro and 4-piperazinyl pharmacophores present in piperaquine's core fragment, while the 6-methoxy and 3-ethyl carboxylate substituents are predicted to modulate potency through altered electron density on the quinoline ring and enhanced H-bonding capacity (6 H-bond acceptors vs. 3 for the parent scaffold) . No direct antimalarial IC₅₀ data are publicly available specifically for the target compound. The structurally related 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids (F5, F7, F8) demonstrated antimalarial activity against the chloroquine-resistant FCR-3 strain with IC₅₀ values of 2 μM, providing additional class-level support [1].

Antimalarial Plasmodium falciparum Quinoline scaffold

VEGFR-II Kinase Inhibition and Cytotoxicity

A series of 7-chloro-4-(piperazin-1-yl)quinoline derivatives (4a–t) was evaluated for cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The most potent derivative, compound 4q (a bis-piperazinyl ethanone derivative), achieved IC₅₀ values of 6.502 μM (MCF-7) and 11.751 μM (PC3), comparable to doxorubicin (MCF-7: 6.774 μM; PC3: 7.732 μM) [1]. Compound 4q was further profiled as a VEGFR-II inhibitor, yielding an IC₅₀ of 1.38 μM versus sorafenib at 0.33 μM [1]. Separately, quinoline-3-carboxylate derivatives (compounds 4m and 4n) demonstrated antiproliferative IC₅₀ values of 0.33 μM against MCF-7 and 0.28 μM (compounds 4k, 4m) against K562 leukemia cells, establishing potent sub-micromolar activity for the quinoline-3-carboxylate chemotype [2]. The target compound integrates the 7-chloro-4-piperazinylquinoline anticancer scaffold with the quinoline-3-carboxylate ester functionality present in these active series, though no direct cytotoxicity data for the specific compound are publicly available.

Anticancer VEGFR-II MCF-7 Kinase inhibition

Sirtuin and Serotonin Uptake Modulation

The parent scaffold 7-chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) is a reported sirtuin inhibitor and inhibits serotonin (5-HT) uptake with an IC₅₀ of 50 μM . The piperazine moiety at position 4 is the critical pharmacophore for both activities, and the target compound retains this unsubstituted piperazine ring. Notably, the structurally related 7-chloro-4-(piperazin-1-yl)quinoline-sulfonyl hybrid VR23 demonstrated potent and selective proteasome inhibition (trypsin-like: IC₅₀ = 1 nM; chymotrypsin-like: IC₅₀ = 50–100 nM; caspase-like: IC₅₀ = 3 μM) with cancer-selective apoptosis induction [1]. VR23's activity critically depended on the 7-chloro-4-piperazinylquinoline core, establishing this scaffold as a privileged structure for target-selective probe development. The target compound's 6-methoxy and 3-carboxylate ester may further modulate sirtuin binding affinity and 5-HT transporter interaction, though direct profiling has not been reported.

Sirtuin inhibitor Serotonin uptake Epigenetics CNS

Quinoline-3-Carboxylates as SARS-CoV-2 Inhibitors

A series of quinoline-3-carboxylate derivatives was evaluated in vitro against a SARS-CoV-2 isolate using plaque assay and RT-qPCR. The most active compounds (1j and 1o) exhibited stronger binding affinity to the viral main protease (NSP5) and the exoribonuclease domain of NSP14 in molecular docking studies, with in silico metabolic analysis identifying CYP2C9 and CYP3A4 as the major P450 isoforms involved in their metabolism [1]. While the specific target compound was not included in this study, it shares the quinoline-3-carboxylate ester core that defines this antiviral chemotype. The 7-chloro and 6-methoxy substituents provide additional opportunities for modulating target engagement and pharmacokinetic properties relative to the published derivatives.

Antiviral SARS-CoV-2 Quinoline-3-carboxylate Main protease

Positional Isomer Structural Differentiation

The target compound (7-chloro-6-methoxy) and its positional isomer ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate (CAS 1315374-43-6) share identical molecular formula (C₁₇H₂₀ClN₃O₃) and molecular weight (349.8 g/mol) but differ in the ring positions of the chloro and methoxy substituents [1]. In the target compound, the 7-chloro is para to the quinoline nitrogen, and the 6-methoxy is meta to the 4-piperazinyl group, creating a distinct electronic environment compared to the isomer where the 8-methoxy is ortho to the quinoline nitrogen and the 5-chloro is ortho to the 4-piperazinyl group. This positional variation is pharmacologically consequential: in quinoline antimalarial SAR, 7-chloro substitution is well-established as essential for heme-binding and antimalarial activity (as in chloroquine and piperaquine), whereas 5-chloro substitution is not represented in clinically validated antimalarials [2]. The 6-methoxy position in the target compound places the electron-donating group adjacent to the 7-chloro, potentially modulating the pKa of the quinoline nitrogen differently than the 8-methoxy in the isomer.

Positional isomer Structure-activity relationship Substitution pattern Drug design

3-Carboxylate Ester Derivatization Handle

The ethyl ester at position 3 distinguishes this compound from simpler 7-chloro-4-(piperazin-1-yl)quinoline analogs that lack a carboxylate functionality. This ester serves as a versatile synthetic handle: it can be hydrolyzed to the free carboxylic acid for amide coupling, reduced to the alcohol for further functionalization, or transesterified to modulate lipophilicity [1]. In a related series, piperazinyl-1,2-dihydroquinoline-3-carboxylates synthesized from ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylates demonstrated antimicrobial activity, with molecular docking against Staphylococcus aureus dehydrosqualene synthase (CrtM, PDB: 2ZCQ) revealing high binding energies and strong H-bond interactions, and compounds 9b and 10c were identified as promising antimicrobial leads [2]. The target compound, being an aromatic quinoline (not dihydroquinoline), may exhibit distinct binding geometry and redox properties compared to the dihydro series. The 3-carboxylate also provides a spectroscopic handle (carbonyl IR stretch, ester ¹³C NMR signal) that facilitates reaction monitoring and purity assessment during derivatization workflows [1].

Synthetic intermediate Carboxylate ester Antimicrobial Derivatization handle

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate – Best-Fit Application Scenarios


Antimalarial Lead Optimization & Piperaquine Analogs

The compound's 7-chloro-4-(piperazin-1-yl)quinoline core is the essential pharmacophore of piperaquine, a clinically used bisquinoline antimalarial. Researchers engaged in antimalarial drug discovery can procure this compound as a functionalized monomeric building block for synthesizing novel bisquinoline hybrids or piperazine-extended analogs. The parent scaffold's confirmed activity against both chloroquine-sensitive (D10 IC₅₀ = 1.18 μM) and chloroquine-resistant (K1 IC₅₀ = 0.97 μM) P. falciparum strains and the demonstrated activity of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids against the FCR-3 resistant strain (IC₅₀ = 2 μM) support the viability of this approach . The 3-COOEt and 6-OCH₃ groups provide synthetic handles and physicochemical tuning points not available in the parent scaffold.

Kinase-Focused Anticancer Library Enrichment

The compound simultaneously incorporates the 7-chloro-4-(piperazin-1-yl)quinoline core (validated as a VEGFR-II inhibitor scaffold with derivative IC₅₀ = 1.38 μM) and the quinoline-3-carboxylate ester motif (antiproliferative against MCF-7 with IC₅₀ = 0.33 μM and K562 with IC₅₀ = 0.28 μM for optimized derivatives) [1]. For organizations building focused kinase inhibitor libraries or conducting phenotypic anticancer screening, this compound represents a dual-pharmacophore entry that can probe both VEGFR-II and broader quinoline-carboxylate antiproliferative mechanisms from a single scaffold, maximizing screening efficiency per compound procured.

Epigenetic Probe Development for Sirtuins

The parent 7-chloro-4-(piperazin-1-yl)quinoline scaffold is established as a sirtuin inhibitor . The target compound's 6-methoxy and 3-ethyl carboxylate substituents introduce additional H-bond donor/acceptor capacity (6 H-bond acceptors) and steric bulk relative to the parent (MW 349.8 vs. 247.7), potentially altering sirtuin isoform selectivity. For academic or industrial epigenetics groups, this compound can serve as a starting point for developing isoform-selective sirtuin chemical probes through systematic exploration of the ester (hydrolysis, amidation) and piperazine (N-alkylation, N-acylation) derivatization vectors.

Antiviral Discovery: Coronaviral Protease Inhibitors

Quinoline-3-carboxylate derivatives have demonstrated in vitro activity against SARS-CoV-2 via plaque assay and RT-qPCR, with molecular docking identifying the viral main protease (NSP5) and exoribonuclease (NSP14) as targets . The target compound extends this chemotype with a 7-chloro substituent (enhancing electrophilicity and potential halogen bonding) and a 6-methoxy group (modulating electron density and solubility). Antiviral research groups can deploy this compound as a structurally differentiated entry in coronavirus protease inhibitor screening cascades, particularly for programs exploring halogenated quinoline scaffolds as NSP5 ligands.

Quote Request

Request a Quote for Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.